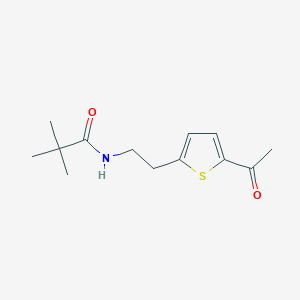

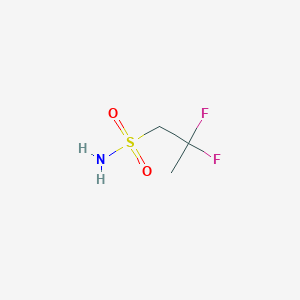

![molecular formula C19H17F2NO4S B2552191 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704533-31-2](/img/structure/B2552191.png)

1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound that is part of a broader class of spiro[isobenzofuran-1(3H),4'-piperidines]. These compounds have been studied for their potential as central nervous system agents due to their structural similarities with known antidepressants and their ability to interact with various biological targets, such as sigma receptors .

Synthesis Analysis

The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] typically involves the formation of an aminoalkyl(aryl)isobenzofuran moiety through a multi-step process. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore their biological activity, with variations in the nitrogen substituents and the introduction of aromatic substituents .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] is characterized by a spirocyclic framework that connects an isobenzofuran ring to a piperidine ring. The presence of substituents on the nitrogen atom of the piperidine ring and on the isobenzofuran ring significantly influences the biological activity of these compounds. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen can reduce the activity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] is influenced by the functional groups present on the compound. For example, the N-sulfonyl group has been used as both an activating and protecting group in key reactions such as the Pictet–Spengler reaction, which is a method for constructing tetrahydroisoquinoline derivatives . The presence of fluorine atoms on the aromatic ring can also affect the reactivity and the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are determined by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and stability. For example, the presence of a benzenesulfenamide group in related compounds has been associated with diuretic and antihypertensive activity, indicating that the sulfur attached to the nitrogen can impart significant biological properties . Additionally, the lipophilicity of the N-substituent plays a crucial role in the affinity for sigma receptors, with more lipophilic substituents favoring sigma 2 binding site affinity .

科学的研究の応用

Sigma Receptor Affinity and Selectivity

Compounds related to "1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" have been synthesized and evaluated for their sigma ligand properties. These studies reveal insights into the structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds. For instance, the presence of specific N-substituents has been found to be crucial for both affinity and selectivity towards sigma receptors. Compounds with medium-sized substituents exhibit potent, albeit unselective, sigma ligand properties, while modifications leading to increased lipophilicity and chain length of the N-substituent result in compounds with high affinity for sigma 2 binding sites and marked selectivity for sigma 2 over sigma 1. Additionally, the introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system primarily affects affinity for sigma 1 binding sites, suggesting a nuanced interplay between compound structure and receptor interaction (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Research into spiro[isobenzofuran-1(3H),4'-piperidines] has explored their synthesis and evaluation as potential central nervous system (CNS) agents. These studies have generated compounds with significant activity in inhibiting tetrabenazine-induced ptosis, indicating potential as CNS depressants. This research underscores the potential utility of these compounds in exploring new treatments for CNS disorders, reflecting the broad applicability of such chemical frameworks in neurological research (Bauer et al., 1976).

Pharmacological Screening and Potential Therapeutic Applications

Further pharmacological screening of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives has indicated modest dopamine antagonism, analgesic, and antihypertensive activities, among others. Some compounds, particularly those with a 3-(4-fluorobenzoyl)propyl substituent on the piperidine nitrogen, have displayed pharmacological profiles that suggest potential as antipsychotic, analgesic, and antihypertensive agents. These findings highlight the diverse therapeutic applications that might be pursued through the development of such compounds, spanning from neurology to cardiovascular health (Novelli & Sparatore, 1996).

作用機序

Target of Action

Compounds with similar structures, such as sulfonamides, often target enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and thus DNA .

Mode of Action

Sulfonamides are known to inhibit DHFR by mimicking the natural substrate of the enzyme, dihydrofolic acid, and binding to its active site. This prevents the enzyme from carrying out its function, which is necessary for DNA synthesis .

Biochemical Pathways

By inhibiting DHFR, sulfonamides disrupt the folate synthesis pathway, which is essential for the production of nucleotides and ultimately DNA. This can lead to cell death or prevent cell division .

Result of Action

The inhibition of DHFR and disruption of the folate synthesis pathway can lead to a halt in DNA synthesis. This can result in cell death or the prevention of cell division, which can be beneficial in the treatment of diseases like cancer or bacterial infections .

特性

IUPAC Name |

1'-[(3,5-difluorophenyl)methylsulfonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4S/c20-14-8-13(9-15(21)10-14)11-27(24,25)22-7-3-6-19(12-22)17-5-2-1-4-16(17)18(23)26-19/h1-2,4-5,8-10H,3,6-7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESMTRLZBIARTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

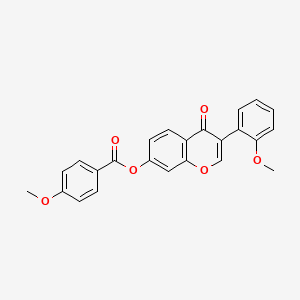

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)

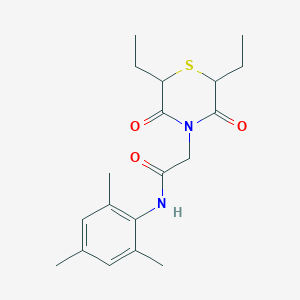

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

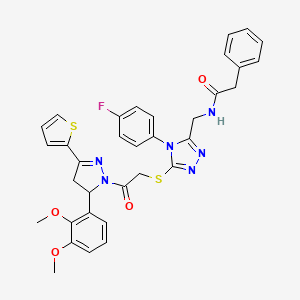

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)